tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate is a complex organic compound notable for its unique tricyclic structure that incorporates multiple nitrogen atoms. This compound has gained attention in various fields including medicinal chemistry and material science due to its distinctive chemical properties and potential applications.
tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate belongs to the class of nitrogen-rich heterocyclic compounds. Its structure is characterized by a tricyclic framework that enhances its reactivity and biological activity.
The synthesis of tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate typically involves several key steps:
The synthesis process often requires careful monitoring of reaction conditions and may involve the use of various reagents such as oxidizing and reducing agents to facilitate the formation of the desired compound.
The molecular structure of tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate is characterized by:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate |
| InChI | InChI=1S/C15H24N4O2/c1-14(2,3)20-13(19)17-6-4... |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)CNC3=NC=CN23 |
tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The specific conditions (temperature and solvent) vary depending on the desired reaction outcome.
The mechanism of action for tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate involves interactions with biological macromolecules such as enzymes and receptors:
This interaction can lead to potential therapeutic effects in various biological systems.
Research indicates that this compound exhibits significant biological activity which warrants further investigation into its pharmacological properties.
The physical properties of tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate include:
Key chemical properties include:
tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate has diverse applications in scientific research:
Ongoing studies focus on exploring its interactions with biological targets and optimizing its structural features for improved efficacy in therapeutic applications .
This comprehensive overview underscores the significance of tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate in various scientific domains while emphasizing the need for further research into its properties and applications.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: